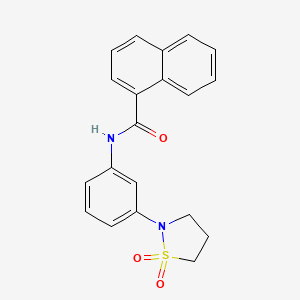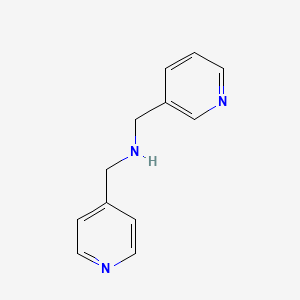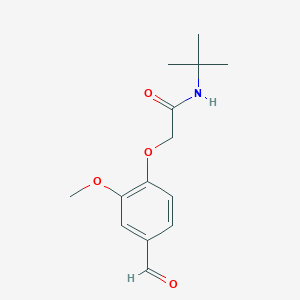
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide, also known as MPPEB, is a compound that has been synthesized and studied for its potential use in scientific research.
Mechanism of Action
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, leading to a decrease in their activity. N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide has been shown to selectively inhibit the activity of CK2, with little effect on other kinases.
Biochemical and Physiological Effects
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide has been shown to have a variety of biochemical and physiological effects. Inhibition of CK2 activity by N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide has also been shown to reduce inflammation in animal models of arthritis and to improve cognitive function in a mouse model of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide in lab experiments is its selectivity for CK2. This allows for specific investigation of the role of CK2 in various cellular processes. However, one limitation is that N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide is a synthetic compound, and its effects may not fully reflect those of natural compounds or proteins.
Future Directions
There are several future directions for research on N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide. One area of interest is the investigation of its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide and its potential limitations as a tool compound in scientific research.
Synthesis Methods
The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide involves a multi-step process that includes the reaction of 4-bromo-1-(3-methoxypyrrolidin-1-yl)benzene with 1H-pyrrole-1-ethanamine in the presence of a palladium catalyst. The resulting intermediate is then treated with acetic anhydride and triethylamine to produce the final product, N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide.
Scientific Research Applications
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit the activity of the protein kinase CK2, which plays a role in various cellular processes, including cell proliferation and survival. N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide has been used in studies to investigate the role of CK2 in cancer, neurodegenerative diseases, and inflammation.
properties
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-N-(2-pyrrol-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-23-17-8-12-21(14-17)16-6-4-15(5-7-16)18(22)19-9-13-20-10-2-3-11-20/h2-7,10-11,17H,8-9,12-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXQWEDMPXYSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-chloro-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2719768.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2719769.png)



![3-methyl-6-(3-nitrophenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2719774.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2719775.png)
![3-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2719777.png)
![N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2719778.png)